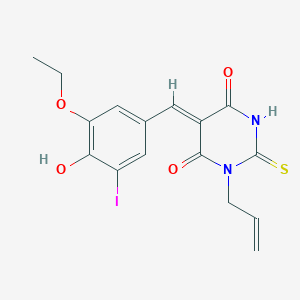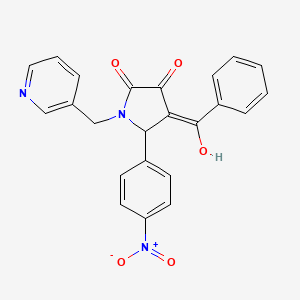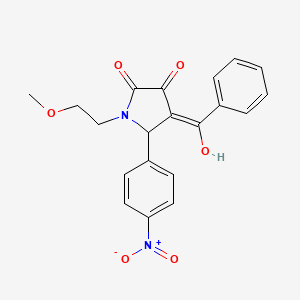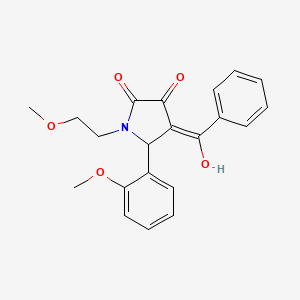
3-(1,3-benzodioxol-5-ylamino)-1-(2-pyridinyl)-2-propen-1-one
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-ylamino)-1-(2-pyridinyl)-2-propen-1-one, also known as A-836339, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders.
Wirkmechanismus
3-(1,3-benzodioxol-5-ylamino)-1-(2-pyridinyl)-2-propen-1-one acts as a selective CB2 receptor agonist, which is primarily expressed in immune cells and has been implicated in various physiological processes, including inflammation, pain, and immune modulation. Activation of CB2 receptors by 3-(1,3-benzodioxol-5-ylamino)-1-(2-pyridinyl)-2-propen-1-one leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and pain. 3-(1,3-benzodioxol-5-ylamino)-1-(2-pyridinyl)-2-propen-1-one also modulates the activity of microglia, which are immune cells in the central nervous system that play a critical role in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-ylamino)-1-(2-pyridinyl)-2-propen-1-one has been shown to have several biochemical and physiological effects in preclinical models. It has been demonstrated to reduce inflammation and pain in models of arthritis, neuropathic pain, and inflammatory bowel disease. 3-(1,3-benzodioxol-5-ylamino)-1-(2-pyridinyl)-2-propen-1-one has also been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease. Additionally, 3-(1,3-benzodioxol-5-ylamino)-1-(2-pyridinyl)-2-propen-1-one has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1,3-benzodioxol-5-ylamino)-1-(2-pyridinyl)-2-propen-1-one in lab experiments is its high selectivity for CB2 receptors, which reduces the risk of off-target effects. 3-(1,3-benzodioxol-5-ylamino)-1-(2-pyridinyl)-2-propen-1-one also has a favorable pharmacokinetic profile, which allows for easy administration and dosing. However, one of the limitations of using 3-(1,3-benzodioxol-5-ylamino)-1-(2-pyridinyl)-2-propen-1-one is its limited solubility in water, which can make it challenging to formulate for in vivo studies.
Zukünftige Richtungen
There are several future directions for the research of 3-(1,3-benzodioxol-5-ylamino)-1-(2-pyridinyl)-2-propen-1-one. One area of interest is the potential use of 3-(1,3-benzodioxol-5-ylamino)-1-(2-pyridinyl)-2-propen-1-one in the treatment of neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. Another area of interest is the use of 3-(1,3-benzodioxol-5-ylamino)-1-(2-pyridinyl)-2-propen-1-one in cancer therapy, as it has been shown to inhibit the growth and metastasis of cancer cells. Additionally, further studies are needed to investigate the safety and efficacy of 3-(1,3-benzodioxol-5-ylamino)-1-(2-pyridinyl)-2-propen-1-one in human clinical trials.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-ylamino)-1-(2-pyridinyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical models of multiple sclerosis, Alzheimer's disease, and neuropathic pain. 3-(1,3-benzodioxol-5-ylamino)-1-(2-pyridinyl)-2-propen-1-one has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-ylamino)-1-pyridin-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-13(12-3-1-2-7-17-12)6-8-16-11-4-5-14-15(9-11)20-10-19-14/h1-9,16H,10H2/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSKFWGDTVMHSO-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=CC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C\C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-dimethyl-4-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}pyrrolidin-2-yl)isoxazole](/img/structure/B3903731.png)
![3-isobutyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B3903745.png)
![N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]butanamide](/img/structure/B3903750.png)
![10-benzoyl-3-phenyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3903753.png)
![(3S*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-(4-fluorophenyl)piperidin-3-ol](/img/structure/B3903768.png)


![N-(4-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3903794.png)


![N-(2-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}phenyl)benzenesulfonamide](/img/structure/B3903815.png)

![3-chloro-N-(2-(5-methyl-2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3903835.png)